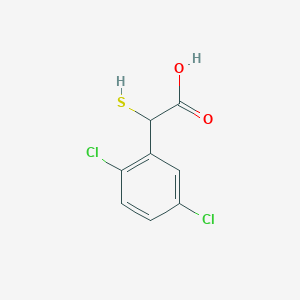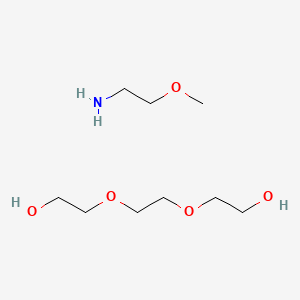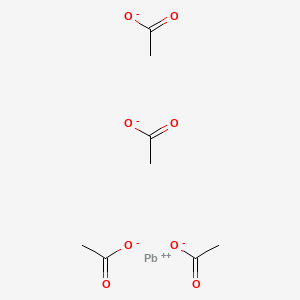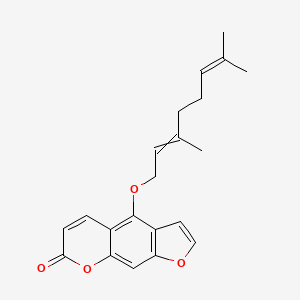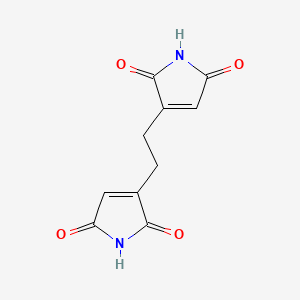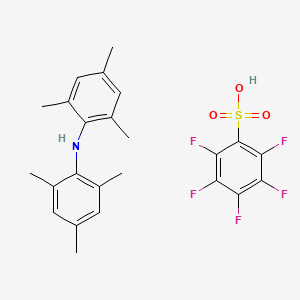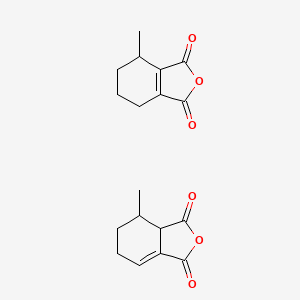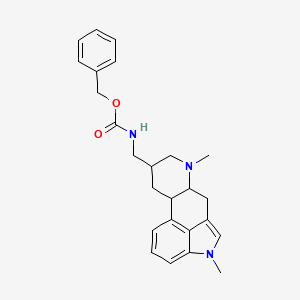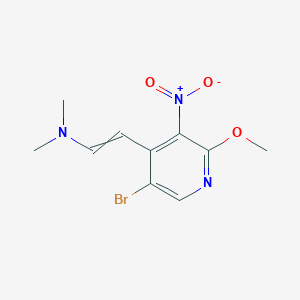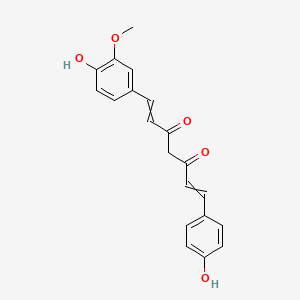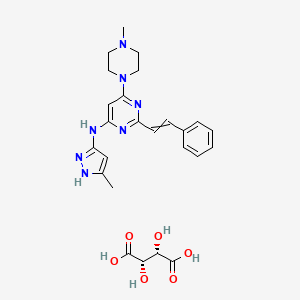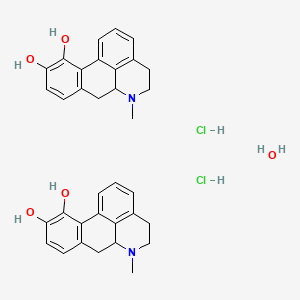
R-(-)-Apomorphine HCl Hemihydrate
描述
R-(-)-Apomorphine Hydrochloride Hemihydrate: is a derivative of morphine and a potent dopamine agonist. It is primarily used in the treatment of Parkinson’s disease and erectile dysfunction. The compound is known for its ability to stimulate dopamine receptors, which play a crucial role in motor control and other neurological functions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-Apomorphine Hydrochloride Hemihydrate typically involves the reduction of apomorphine. The process starts with the extraction of morphine from opium, followed by a series of chemical reactions including demethylation and cyclization to form apomorphine. The final step involves the conversion of apomorphine to its hydrochloride hemihydrate form through crystallization in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of R-(-)-Apomorphine Hydrochloride Hemihydrate involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and advanced crystallization techniques to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions: R-(-)-Apomorphine Hydrochloride Hemihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various reduced forms of apomorphine.
Substitution: Alkylated or acylated derivatives of apomorphine.
科学研究应用
Chemistry: R-(-)-Apomorphine Hydrochloride Hemihydrate is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In biological research, it is used to study dopamine receptor functions and signaling pathways.
Medicine: The compound is widely used in the treatment of Parkinson’s disease due to its dopamine agonist properties. It is also used in the treatment of erectile dysfunction.
Industry: In the pharmaceutical industry, it is used in the formulation of medications for neurological and urological conditions.
作用机制
R-(-)-Apomorphine Hydrochloride Hemihydrate exerts its effects by stimulating dopamine receptors, particularly the D1 and D2 receptor subtypes. This stimulation enhances dopaminergic signaling in the brain, which helps to alleviate symptoms of Parkinson’s disease by improving motor control. The compound also influences other neurotransmitter systems, contributing to its therapeutic effects in various conditions.
相似化合物的比较
Levodopa: Another dopamine precursor used in Parkinson’s disease treatment.
Pramipexole: A non-ergoline dopamine agonist.
Ropinirole: Another dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
Uniqueness: R-(-)-Apomorphine Hydrochloride Hemihydrate is unique due to its rapid onset of action and its ability to directly stimulate dopamine receptors without the need for metabolic conversion, unlike levodopa. This makes it particularly useful in managing acute episodes of motor dysfunction in Parkinson’s disease.
属性
IUPAC Name |
6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H17NO2.2ClH.H2O/c2*1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;;;/h2*2-6,13,19-20H,7-9H2,1H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWQXGNFZLHLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-amino-6-({2-amino-6-[(4-{[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-5-(hydroxymethyl)oxolan-2-yl)oxy]cyclohexyl}oxy)-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B8058288.png)
![(2S)-4-[2-[(2S)-2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B8058295.png)
![barium(2+);[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B8058298.png)
